1-(2-(Difluoromethoxy)-6-(trifluoromethyl)phenyl)propan-2-one
Beschreibung
Eigenschaften
Molekularformel |
C11H9F5O2 |
|---|---|
Molekulargewicht |
268.18 g/mol |
IUPAC-Name |
1-[2-(difluoromethoxy)-6-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9F5O2/c1-6(17)5-7-8(11(14,15)16)3-2-4-9(7)18-10(12)13/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
JVFSDHFMRQGSMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=CC=C1OC(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Biologische Aktivität
1-(2-(Difluoromethoxy)-6-(trifluoromethyl)phenyl)propan-2-one, also known by its CAS number 1804272-09-0, is a compound characterized by the presence of difluoromethoxy and trifluoromethyl groups attached to a phenyl ring. This unique structure potentially enhances its biological activity, making it a subject of interest in pharmaceutical research.
- Molecular Formula : C11H9F5O2
- Molecular Weight : 268.18 g/mol
- IUPAC Name : 1-(2-(difluoromethoxy)-6-(trifluoromethyl)phenyl)propan-2-one
Biological Activity
The biological activity of this compound is primarily associated with its antimicrobial properties. Research indicates that compounds with similar structural features often exhibit significant antibacterial effects, particularly against antibiotic-resistant strains.
Antimicrobial Activity
A study focused on related compounds with trifluoromethyl groups demonstrated their effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These compounds were shown to inhibit biofilm formation and eradicate preformed biofilms more effectively than traditional antibiotics like vancomycin .
Cytotoxicity Studies
Cytotoxicity studies on structurally similar compounds revealed varying degrees of toxicity towards human embryonic kidney cells (HEK293). For instance, some potent antimicrobial agents exhibited IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 8 to over 12 μg/mL, indicating a need for careful evaluation when considering therapeutic applications .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : Evaluate the antimicrobial efficacy of compounds related to 1-(2-(Difluoromethoxy)-6-(trifluoromethyl)phenyl)propan-2-one.
- Methodology : In vitro testing against MRSA and E. faecalis.
- Results : Compounds demonstrated significant growth inhibition and biofilm disruption, outperforming controls like vancomycin.
-
Cytotoxicity Assessment :
- Objective : Assess the safety profile of potent antimicrobial agents.
- Methodology : Testing on HEK293 cells.
- Results : Compounds with lower toxicity profiles were identified for further development, ensuring a balance between efficacy and safety.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H9F5O2 |
| Molecular Weight | 268.18 g/mol |
| Antimicrobial Activity (MIC) | ≤1.56 μg/mL |
| IC50 (HEK293 Cells) | 8 - 23.5 μg/mL |
Vergleich Mit ähnlichen Verbindungen
Compound A : 1-(2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one (CAS: 1804187-21-0)
- Key Difference : The trifluoromethyl (-CF₃) group is located at the 5-position (meta) instead of the 6-position (para) on the phenyl ring.
- Impact: This positional isomerism alters steric and electronic effects.
Compound B : 1-(3-(Trifluoromethyl)phenyl)propan-2-one
- Key Difference : Lacks the difluoromethoxy (-OCF₂H) group and has a trifluoromethyl group at the 3-position (meta).
- Impact : The absence of the difluoromethoxy group reduces polarity and hydrogen-bonding capacity. This compound is a key intermediate in fenfluramine synthesis, highlighting its role in reductive amination reactions .
Compound C : 1-(4-(Trifluoromethyl)phenyl)-1-(dimethylsulfoxonium ylide)propan-2-one
- Key Difference : Incorporates a sulfoxonium ylide (-S(O)(CH₃)₂) group adjacent to the ketone.
- Impact: The ylide moiety enables participation in palladium-catalyzed cross-coupling reactions, a feature absent in the target compound. Reported synthesis yields for such derivatives reach 86%, suggesting superior synthetic efficiency compared to non-ylide analogs .
Spectroscopic and Stability Insights
- NMR Profiles : The target compound’s ¹H NMR would show distinct shifts for the difluoromethoxy group (~δ 6.5–7.5 ppm for aromatic protons) and the trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR). In contrast, Compound C’s sulfoxonium ylide introduces deshielded protons near δ 3.5–4.0 ppm .
- Thermal Stability: The difluoromethoxy group’s electron-withdrawing nature likely increases thermal stability compared to non-fluorinated analogs. However, the meta-substituted Compound A may exhibit lower melting points due to reduced crystallinity .
Q & A
Q. What strategies improve yield in large-scale syntheses?
- Methodological Answer :
- Continuous Flow Chemistry : Enhances heat/mass transfer for exothermic reactions (e.g., Friedel-Crafts acylations) .
- Catalyst Recycling : Immobilized Pd nanoparticles reduce costs in cross-coupling steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
